molecular formula C20H24BrNO2 B306689 N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Numéro de catalogue B306689
Poids moléculaire: 390.3 g/mol
Clé InChI: WHVBQAQKYUCNRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BRD0705, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.

Mécanisme D'action

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in regulating gene expression. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. This mechanism of action has been demonstrated in several studies using various techniques, including chromatin immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq).
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been found to reduce inflammation and fibrosis in various animal models of disease. These effects have been attributed to the inhibition of BET proteins and subsequent changes in gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have low toxicity in vitro and in vivo, making it a safe and effective tool for studying BET protein function. However, one of the limitations of using N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

Orientations Futures

There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, including the development of more potent and selective BET inhibitors, the identification of novel therapeutic applications for N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, and the investigation of the mechanism of action of BET inhibitors in various disease contexts. In addition, the use of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in combination with other therapies, such as chemotherapy and radiation therapy, may enhance their effectiveness and improve patient outcomes. Overall, the study of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide and BET proteins has the potential to lead to the development of new and effective treatments for cancer and other diseases.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves several steps, including the preparation of 4-bromo-2,6-dimethylbenzoic acid and 4-methoxy-3-methylbenzaldehyde, followed by the condensation of these two compounds to form the intermediate product. The final step involves the amidation of the intermediate product with butanoyl chloride to yield N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. The synthesis method has been described in detail in several studies, and the purity of the compound has been confirmed using various analytical techniques.

Applications De Recherche Scientifique

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their effectiveness. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.

Propriétés

Nom du produit

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Formule moléculaire

C20H24BrNO2

Poids moléculaire

390.3 g/mol

Nom IUPAC

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C20H24BrNO2/c1-13-10-16(8-9-18(13)24-4)6-5-7-19(23)22-20-14(2)11-17(21)12-15(20)3/h8-12H,5-7H2,1-4H3,(H,22,23)

Clé InChI

WHVBQAQKYUCNRK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C)C)Br

SMILES canonique

CC1=CC(=CC(=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.